N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-Cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex ethanediamide derivative characterized by three distinct structural motifs:
- Cycloheptyl group: A seven-membered aliphatic ring that may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets.
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl group: A bicyclic aromatic system with a sulfonyl substituent, likely enhancing solubility and providing sites for electrostatic interactions.
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O7S/c26-21(22(27)24-16-6-3-1-2-4-7-16)23-15-20-25(10-5-11-32-20)33(28,29)17-8-9-18-19(14-17)31-13-12-30-18/h8-9,14,16,20H,1-7,10-13,15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHJESFQCGDHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride derivative in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous medium.
Introduction of the Oxazinan Ring: The intermediate product is then reacted with an oxazinan derivative under controlled pH conditions to form the oxazinan ring.
Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction using an appropriate cycloheptyl halide in the presence of a base like lithium hydride (LiH) in a solvent such as N,N-dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides, aryl halides, or sulfonyl chlorides in the presence of a base like NaOH or KOH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic molecule with potential applications in various scientific fields. Below is a detailed exploration of its applications, supported by data tables and documented case studies.
Structural Features
The compound features a cycloheptyl group attached to an oxazinan moiety, which is further substituted with a benzodioxine sulfonyl group. This unique structure may contribute to its biological activity and potential therapeutic applications.
Pharmaceutical Research
This compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known bioactive compounds.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of benzodioxine exhibit cytotoxic effects against cancer cell lines. The sulfonamide functional group may enhance the compound's interaction with biological targets involved in cancer progression.
Neuropharmacology
Given the presence of the oxazinan ring, this compound may interact with neurotransmitter systems. Research into similar compounds has shown promise in modulating neuroactive pathways.
Case Studies
- Cognitive Enhancement : Some analogs have been studied for their effects on memory and learning in animal models. The potential for this compound to influence cognitive functions warrants further investigation.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing new synthetic pathways for complex organic molecules.
Data Table: Synthetic Pathways
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Cycloheptanamine + Benzodioxine derivative | Heat, solvent |
| 2 | Sulfonylation | Intermediate + Sulfonyl chloride | Room temperature |
| 3 | Cyclization | Oxazinan precursor + amine | Catalytic conditions |
Environmental Chemistry
The sulfonyl group may impart properties that allow the compound to interact with environmental pollutants or act as a marker in biomonitoring studies.
Case Studies
- Biomonitoring Applications : Investigating the behavior of similar compounds in environmental samples can provide insights into their stability and degradation pathways.
Mechanism of Action
The mechanism of action of N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Ring Size and Flexibility : The six-membered 1,3-oxazinan in the target compound may offer greater conformational flexibility compared to the five-membered oxazolidin in the analog from . This flexibility could influence binding kinetics in biological systems.
- Sulfonyl vs.
- Lipophilicity : The cycloheptyl group in the target compound likely increases lipophilicity compared to the sulfamoylphenyl-ethyl group in the oxazolidin analog, which may affect membrane permeability .
Comparison with Benzodioxine-Containing Compounds
The 2,3-dihydro-1,4-benzodioxine moiety is shared with compounds like SID7969543 (), an ethyl ester derivative containing a benzodioxin-amino group .
| Feature | Target Compound | SID7969543 |
|---|---|---|
| Core Structure | Benzodioxine-sulfonyl attached to oxazinan | Benzodioxine-amino attached to isoquinoline |
| Functional Groups | Sulfonyl (electron-withdrawing), ethanediamide | Amino (electron-donating), ester, propanoate |
| Potential Interactions | Sulfonyl may engage in hydrogen bonding or ionic interactions | Amino and ester groups could participate in nucleophilic or catalytic reactions |
Implications :
- The sulfonyl group in the target compound may enhance binding to positively charged residues in proteins compared to the amino group in SID7969543 .
- The ethanediamide linker in the target compound could stabilize interactions via bifurcated hydrogen bonds, whereas SID7969543’s ester group might confer metabolic instability .
Biological Activity
N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, also referred to as N-CHX-514, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
N'-CHX-514 features a unique combination of functional groups:
- Cycloheptyl group : Provides structural stability.
- Benzodioxine moiety : Enhances chemical stability and reactivity.
- Oxazinan ring : Contributes to its biological activity.
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 453.54 g/mol.
Synthesis
The synthesis of N'-CHX-514 typically involves multi-step synthetic routes. A common approach includes:
- Preparation of 1,4-benzodioxane-6-amine .
- Reaction with 4-bromobenzenesulfonyl chloride in an alkaline medium to yield the sulfonamide derivative.
This synthetic pathway ensures high yield and purity through controlled reaction conditions and purification techniques.
Biological Activity
N'-CHX-514 has shown significant biological activity primarily as an enzyme inhibitor. Key findings include:
Enzyme Inhibition
- Alpha-glucosidase Inhibition : Related sulfonamide compounds have demonstrated effectiveness against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing diabetes by slowing down glucose absorption.
- Acetylcholinesterase Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in treating neurodegenerative diseases like Alzheimer's.
Molecular Docking Studies
Molecular docking studies have indicated that N'-CHX-514 interacts favorably with the active sites of target enzymes. These interactions are believed to be enhanced by the presence of the benzodioxine structure, which contributes to the compound's binding affinity.
The proposed mechanism by which N'-CHX-514 exerts its effects involves mimicking natural substrates to inhibit enzyme activity. By blocking the active site of enzymes such as alpha-glucosidase and acetylcholinesterase, the compound prevents normal enzymatic function, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of N'-CHX-514:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxine + Sulfonamide | Alpha-glucosidase inhibitor | Simple structure |
| 5-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides | Oxazine ring + Halogen substitutions | Reactivity in cycloaddition | Versatile reactivity |
| 2-Bromo-N-(un/substituted phenyl)acetamides | Acyclic amides + Bromine substituent | Varies based on substitution | Diverse derivatives |
Potential Applications
The biological activities of N'-CHX-514 suggest several potential applications:
- Pharmaceutical Development : As an enzyme inhibitor for metabolic disorders and neurodegenerative diseases.
- Chemical Probes : Used in biochemical studies to explore sulfonamide interactions.
- Agrochemicals and Materials Science : Its unique properties may lead to innovations in these fields.
Q & A
Q. Table 1. Key Synthetic Parameters for Sulfonyl-Oxazinan Intermediate
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temp | 0–5°C (sulfonylation step) | |
| Base | Triethylamine (2.5 eq) | |
| Solvent | DCM:DMF (3:1 v/v) | |
| Purification | Silica gel (hexane/EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
